
N-(1H-indol-5-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-5-yl)-4-methoxybenzamide, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Applications De Recherche Scientifique
N-(1H-indol-5-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a crucial role in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders. N-(1H-indol-5-yl)-4-methoxybenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-(1H-indol-5-yl)-4-methoxybenzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
N-(1H-indol-5-yl)-4-methoxybenzamide inhibits the activity of JAK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition of JAK2 activity leads to the inhibition of various signaling pathways, including the JAK/STAT pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1H-indol-5-yl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and have anti-inflammatory effects. Additionally, N-(1H-indol-5-yl)-4-methoxybenzamide has been shown to inhibit the production of cytokines, which play a crucial role in the development and progression of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-indol-5-yl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. Additionally, N-(1H-indol-5-yl)-4-methoxybenzamide has been extensively studied, and its mechanism of action is well understood. However, N-(1H-indol-5-yl)-4-methoxybenzamide also has some limitations for lab experiments. It has a short half-life, which can make it challenging to study its long-term effects. Additionally, N-(1H-indol-5-yl)-4-methoxybenzamide can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(1H-indol-5-yl)-4-methoxybenzamide. One area of research could be to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, research could focus on developing more potent and selective inhibitors of JAK2, which could have fewer off-target effects. Finally, research could focus on developing new delivery methods for N-(1H-indol-5-yl)-4-methoxybenzamide, which could improve its pharmacokinetic properties and increase its efficacy.
Conclusion:
In conclusion, N-(1H-indol-5-yl)-4-methoxybenzamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action has been well characterized, and it has been shown to have various biochemical and physiological effects. While it has some limitations, N-(1H-indol-5-yl)-4-methoxybenzamide has several advantages for lab experiments, and there are several future directions for research on this compound. Overall, N-(1H-indol-5-yl)-4-methoxybenzamide represents a promising candidate for the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(1H-indol-5-yl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 1H-indole-5-amine in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain N-(1H-indol-5-yl)-4-methoxybenzamide in its pure form.
Propriétés
IUPAC Name |
N-(1H-indol-5-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-5-2-11(3-6-14)16(19)18-13-4-7-15-12(10-13)8-9-17-15/h2-10,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEONWKNMHGLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47193398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1H-indol-5-yl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

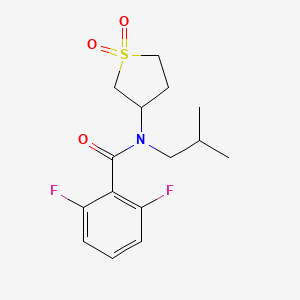

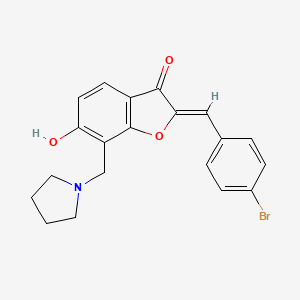
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2778691.png)

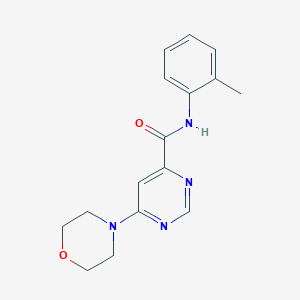
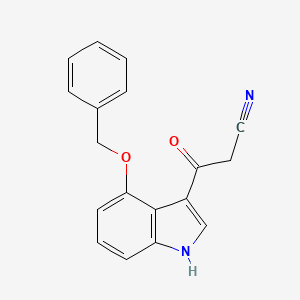
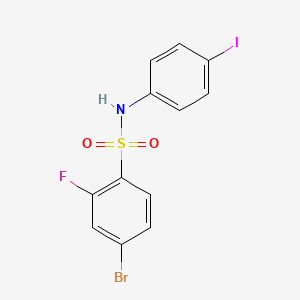
![6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778698.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2778699.png)
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778700.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2778704.png)
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B2778705.png)